molecular formula C21H25NO4 B11029802 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11029802
M. Wt: 355.4 g/mol
InChI Key: KBENHESYKFGPIG-UHFFFAOYSA-N
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Description

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a diketone.

    Introduction of the Hydroxy and Methoxy Groups: These groups can be introduced via nucleophilic substitution reactions using suitable reagents like methanol and hydroxylamine.

    Addition of the Oxocyclohexyl Group: This step might involve a Friedel-Crafts acylation reaction using cyclohexanone as the acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The oxocyclohexyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxocyclohexyl group in 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one adds to its chemical diversity and potential reactivity, making it a unique compound for various applications. This structural feature might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-hydroxy-6-methoxy-9,11,11-trimethyl-3-(2-oxocyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C21H25NO4/c1-12-11-20(2,3)22-18-14(12)9-13(26-4)10-16(18)21(25,19(22)24)15-7-5-6-8-17(15)23/h9-11,15,25H,5-8H2,1-4H3

InChI Key

KBENHESYKFGPIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(C2=O)(C4CCCCC4=O)O)OC)(C)C

Origin of Product

United States

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